3-(4-oxoquinazolin-3(4H)-yl)-N-(propan-2-yl)propanamide
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Overview
Description
3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PROPAN-2-YL)PROPANAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its quinazolinone core structure, which is a common motif in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PROPAN-2-YL)PROPANAMIDE typically involves the condensation of an appropriate anthranilic acid derivative with an isocyanate or an amine. The reaction conditions often require a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) and a catalyst like triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PROPAN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds.
Scientific Research Applications
3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PROPAN-2-YL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PROPAN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Dihydroquinazoline compounds: These are reduced forms of quinazolinones and have distinct chemical properties.
Uniqueness
3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PROPAN-2-YL)PROPANAMIDE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C14H17N3O2/c1-10(2)16-13(18)7-8-17-9-15-12-6-4-3-5-11(12)14(17)19/h3-6,9-10H,7-8H2,1-2H3,(H,16,18) |
InChI Key |
TZPQOQZIDJXRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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